3-(2,2-Dimethylcyclopropyl)propanoic acid

Catalog No.
S3294464
CAS No.
124201-52-1
M.F
C8H14O2
M. Wt
142.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2-Dimethylcyclopropyl)propanoic acid

CAS Number

124201-52-1

Product Name

3-(2,2-Dimethylcyclopropyl)propanoic acid

IUPAC Name

3-(2,2-dimethylcyclopropyl)propanoic acid

Molecular Formula

C8H14O2

Molecular Weight

142.198

InChI

InChI=1S/C8H14O2/c1-8(2)5-6(8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

JPXNJPGDQKWXFP-UHFFFAOYSA-N

SMILES

CC1(CC1CCC(=O)O)C

Solubility

not available

3-(2,2-Dimethylcyclopropyl)propanoic acid is an organic compound characterized by its unique cyclopropyl structure combined with a propanoic acid moiety. Its molecular formula is C8H14O2C_8H_{14}O_2 and it has a molecular weight of approximately 142.20 g/mol . The compound features a 2,2-dimethylcyclopropyl group attached to the third carbon of a propanoic acid chain, which contributes to its distinctive physical and chemical properties.

The reactivity of 3-(2,2-Dimethylcyclopropyl)propanoic acid can be analyzed through various chemical transformations:

  • Esterification: This compound can react with alcohols to form esters, a common reaction in organic synthesis.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield hydrocarbons.
  • Reduction: The carboxylic acid functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental in organic chemistry and can lead to the synthesis of various derivatives with altered biological activities.

Several synthetic routes can be employed to produce 3-(2,2-Dimethylcyclopropyl)propanoic acid:

  • Cyclopropanation Reaction: Utilizing cyclopropanation methods on suitable precursors can yield the desired cyclopropyl structure.
  • Grignard Reactions: Reacting Grignard reagents with appropriate carbonyl compounds followed by carboxylic acid formation.
  • Direct Alkylation: Using alkyl halides in the presence of a base can facilitate the formation of the propanoic acid backbone.

Each method has its advantages and can be selected based on the availability of starting materials and desired yields.

3-(2,2-Dimethylcyclopropyl)propanoic acid has potential applications in various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug design, particularly in developing new analgesics or anti-inflammatory agents.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound may find applications in polymer chemistry due to its unique structural properties.

Interaction studies involving 3-(2,2-Dimethylcyclopropyl)propanoic acid could focus on its binding affinity to biological targets such as enzymes or receptors. Investigating these interactions is crucial for understanding its potential therapeutic effects and optimizing its pharmacological profile. Comparative studies with similar compounds will provide insights into structure-activity relationships.

Several compounds share structural similarities with 3-(2,2-Dimethylcyclopropyl)propanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2,2-Dimethylpropanoic acidC5H10O2C_5H_{10}O_2Simpler structure; lacks cyclopropane ring
3-Amino-3-(2,2-dimethylcyclopropyl)propanoic acidC8H15NO2C_8H_{15}NO_2Contains an amino group; potential for increased biological activity
3-(Cyclobutyl)propanoic acidC8H14O2C_8H_{14}O_2Cyclobutane instead of cyclopropane; different sterics

Uniqueness: The presence of the 2,2-dimethylcyclopropyl group distinguishes this compound from others by providing unique steric effects that may influence its biological activity and chemical reactivity differently than those with simpler or alternative ring structures.

XLogP3

1.8

Dates

Modify: 2024-04-14

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